3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structural framework, which includes a chlorophenyl group, a trimethoxyphenyl group, and a hexahydrocycloocta ring fused to a pyrazolo[1,5-a]pyrimidine core. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chlorobenzene derivative is introduced to the pyrazolo[1,5-a]pyrimidine core.
Attachment of the Trimethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions, where a trimethoxybenzene derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the pyrazolo[1,5-a]pyrimidine core.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines or reduced aromatic rings.
Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolopyrimidines in various chemical reactions.
Biology
Biologically, 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl and trimethoxyphenyl groups can enhance its binding affinity and specificity towards these targets. The hexahydrocycloocta ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine: Lacks the trimethoxyphenyl group, which may result in different biological activity.
3-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Contains a methoxy group instead of a chloro group, potentially altering its reactivity and binding properties.
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Has fewer methoxy groups, which may affect its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine lies in its combination of functional groups and structural features. The presence of both chlorophenyl and trimethoxyphenyl groups, along with the hexahydrocycloocta ring, provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H28ClN3O3 |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-(3,4,5-trimethoxyphenyl)-2,3,7-triazatricyclo[7.6.0.02,6]pentadeca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C27H28ClN3O3/c1-32-23-14-18(15-24(33-2)26(23)34-3)25-20-8-6-4-5-7-9-22(20)31-27(30-25)21(16-29-31)17-10-12-19(28)13-11-17/h10-16H,4-9H2,1-3H3 |
InChI Key |
LNMKKFVGFYXWNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(C=NN3C4=C2CCCCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.